molecular formula C24H26N2S B11622095 1-Benzyl-3-phenyl-1-[4-(propan-2-yl)benzyl]thiourea

1-Benzyl-3-phenyl-1-[4-(propan-2-yl)benzyl]thiourea

Cat. No.: B11622095
M. Wt: 374.5 g/mol
InChI Key: LAMICQSYWUVHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-3-PHENYL-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}THIOUREA is a thiourea derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiourea core substituted with benzyl, phenyl, and isopropylphenyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-3-PHENYL-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}THIOUREA typically involves the reaction of benzyl isothiocyanate with appropriate amines under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high efficiency, minimal waste, and cost-effectiveness. Catalysts and advanced purification techniques are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-3-PHENYL-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}THIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea nitrogen, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature.

    Reduction: Lithium aluminum hydride; conditionsanhydrous solvent, low temperature.

    Substitution: Alkyl halides, acyl chlorides; conditionsorganic solvent, mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

1-BENZYL-3-PHENYL-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}THIOUREA has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-BENZYL-3-PHENYL-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}THIOUREA involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar benzyl structure, used in the synthesis of various pharmaceuticals.

    Imidazole Derivatives: Compounds with a heterocyclic core, known for their broad range of biological activities.

    Indole Derivatives: Aromatic compounds with diverse biological and clinical applications.

Uniqueness

1-BENZYL-3-PHENYL-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}THIOUREA stands out due to its unique combination of substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H26N2S

Molecular Weight

374.5 g/mol

IUPAC Name

1-benzyl-3-phenyl-1-[(4-propan-2-ylphenyl)methyl]thiourea

InChI

InChI=1S/C24H26N2S/c1-19(2)22-15-13-21(14-16-22)18-26(17-20-9-5-3-6-10-20)24(27)25-23-11-7-4-8-12-23/h3-16,19H,17-18H2,1-2H3,(H,25,27)

InChI Key

LAMICQSYWUVHKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3

Origin of Product

United States

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